molecular formula C10H11ClO2 B13924052 1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone

1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone

Cat. No.: B13924052
M. Wt: 198.64 g/mol
InChI Key: OUSBGJUOMBGWRI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methoxy-3-methylphenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)ethanone
  • 1-(2-Hydroxy-4-methoxyphenyl)ethanone
  • 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone

Uniqueness

1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(2-chloro-4-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H11ClO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3

InChI Key

OUSBGJUOMBGWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)C)OC

Origin of Product

United States

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